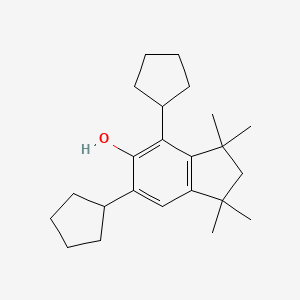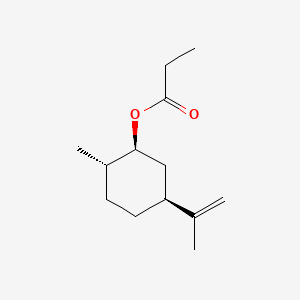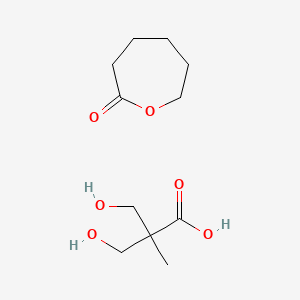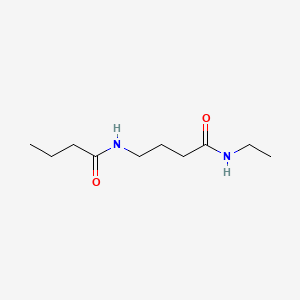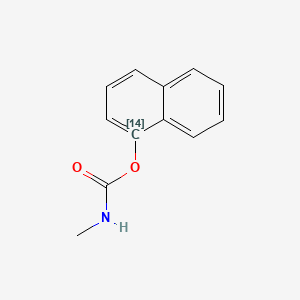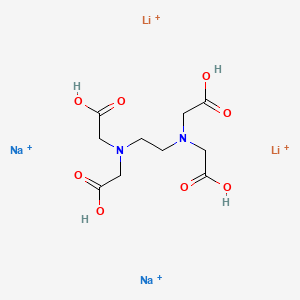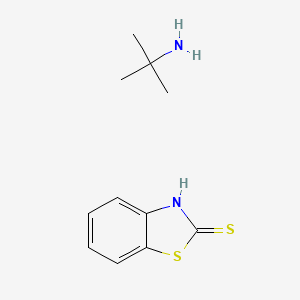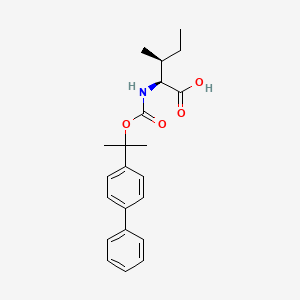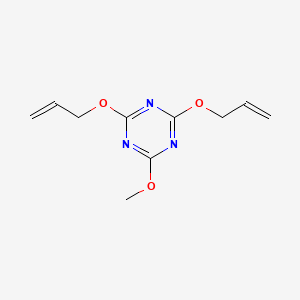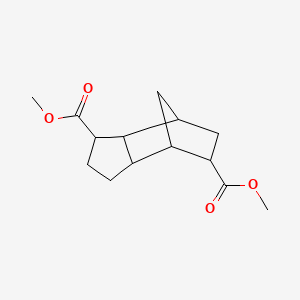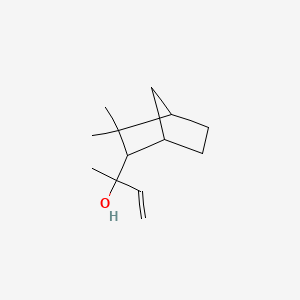
alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its vinyl group and multiple methyl groups attached to a bicycloheptane framework. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include the addition of vinyl and methyl groups through various organic reactions such as alkylation and hydroboration-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation and crystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Various substituents can be introduced to the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.
Scientific Research Applications
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is utilized in a wide range of scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into active sites and modulate biological pathways, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Alpha-pinene: Shares a similar bicyclic structure but lacks the vinyl and additional methyl groups.
Camphor: Another bicyclic compound with different functional groups and applications.
Borneol: Similar in structure but with different stereochemistry and functional groups.
Uniqueness
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)heptane-2-methanol is unique due to its combination of a vinyl group and multiple methyl groups on a bicyclic framework. This structure imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
85204-19-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H22O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5,9-11,14H,1,6-8H2,2-4H3 |
InChI Key |
AVXCORVLTFVQGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1C(C)(C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


